methyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate
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Description
Methyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H16ClN5O4S and its molecular weight is 469.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of methyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate Similar compounds have been known to target enzymes like acetylcholinesterase (ache) which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
The exact mode of action of This compound Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been known to affect various pathways, leading to a range of downstream effects .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been known to cause changes in cellular processes .
Biological Activity
Methyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H18ClN5O2S, with a molecular weight of approximately 439.92 g/mol. It features a complex structure that includes a pyrazolo[3,4-d]pyrimidine moiety known for its varied biological activities.
Anticancer Activity
Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, various pyrazole derivatives have been documented to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A study assessed the activity of a series of pyrazole derivatives against different cancer cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer effects .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Pyrazolo derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have demonstrated that similar compounds can significantly reduce COX-2 activity, which is often elevated in inflammatory conditions .
Table 1: Inhibitory Activity of Related Compounds on COX Enzymes
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
Celecoxib | 0.04 ± 0.01 | COX-2 |
Compound A | 0.05 ± 0.02 | COX-2 |
Compound B | 0.03 ± 0.01 | COX-1 |
Antibacterial and Antifungal Properties
Recent studies have highlighted the antibacterial and antifungal activities of pyrazole derivatives. These compounds disrupt bacterial cell wall synthesis and fungal cell membrane integrity, leading to cell death .
Case Study:
A derivative similar to this compound was tested against Staphylococcus aureus and Candida albicans, showing significant inhibitory effects with MIC values below 10 µg/mL .
Neuroprotective Effects
The neuroprotective potential of pyrazole-based compounds has also been documented. These compounds may exert their effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity: Many pyrazole derivatives inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Properties: Pyrazoles have been shown to scavenge free radicals, thus protecting cells from oxidative damage.
Properties
IUPAC Name |
methyl 4-[[2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4S/c1-31-20(30)12-2-6-14(7-3-12)24-17(28)11-32-21-25-18-16(19(29)26-21)10-23-27(18)15-8-4-13(22)5-9-15/h2-10H,11H2,1H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLZJAQFRUYRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.